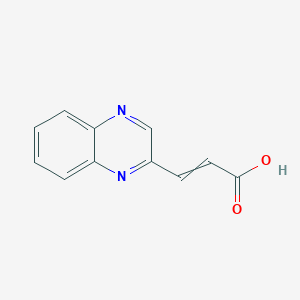3-Quinoxalin-2-ylprop-2-enoic acid
CAS No.:
Cat. No.: VC13604815
Molecular Formula: C11H8N2O2
Molecular Weight: 200.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H8N2O2 |
|---|---|
| Molecular Weight | 200.19 g/mol |
| IUPAC Name | 3-quinoxalin-2-ylprop-2-enoic acid |
| Standard InChI | InChI=1S/C11H8N2O2/c14-11(15)6-5-8-7-12-9-3-1-2-4-10(9)13-8/h1-7H,(H,14,15) |
| Standard InChI Key | QJNZVVWLYVQBPQ-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)N=CC(=N2)C=CC(=O)O |
| Canonical SMILES | C1=CC=C2C(=C1)N=CC(=N2)C=CC(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
3-Quinoxalin-2-ylprop-2-enoic acid (IUPAC: (E)-3-(quinoxalin-2-yl)prop-2-enoic acid) is a planar heterocyclic compound with the following attributes :
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 200.19 g/mol |
| SMILES | C1=CC=C2C(=C1)N=CC(=N2)/C=C/C(=O)O |
| CAS Registry Number | 1593-24-4 |
| Synonymous Names | 2-Quinoxalineacrylic acid, CHEMBL1443850 |
The E-configuration of the α,β-unsaturated carboxylic acid moiety is critical for its electronic and steric interactions in biological systems .
Structural Analysis
The quinoxaline core consists of a benzene ring fused to a pyrazine ring, providing π-conjugation that enhances binding to aromatic residues in enzymes . The propenoic acid group introduces polarity and hydrogen-bonding capacity, facilitating interactions with targets like cyclooxygenase-2 (COX-2) and lactate dehydrogenase A (LDHA) .
Synthesis and Physicochemical Properties
Synthetic Routes
While direct synthesis protocols for 3-quinoxalin-2-ylprop-2-enoic acid are sparsely documented, analogous methods for quinoxaline derivatives suggest feasible pathways:
-
Knoevenagel Condensation:
Quinoxaline-2-carbaldehyde reacts with malonic acid in the presence of a base (e.g., piperidine) to form the α,β-unsaturated carboxylic acid . -
Cross-Coupling Reactions:
Palladium-catalyzed coupling between quinoxaline-2-boronic acid and acrylic acid derivatives .
Physicochemical Data
Key properties from experimental and computational studies include :
| Parameter | Value |
|---|---|
| LogP (octanol-water) | 1.71 (XLOGP3) |
| Solubility (Water) | 0.722 mg/mL (Ali model) |
| Topological Polar Surface Area | 70.4 Ų |
| Hydrogen Bond Donors/Acceptors | 1/3 |
The compound exhibits moderate lipophilicity and high gastrointestinal absorption potential, favoring oral bioavailability .
| Parameter | Prediction |
|---|---|
| Caco-2 Permeability | High |
| BBB Penetration | Moderate |
| Hepatotoxicity | Low Risk |
| CYP Inhibition | CYP1A2 inhibitor (potential) |
These profiles suggest manageable toxicity with appropriate handling .
Future Directions and Challenges
-
Target Validation: Direct studies on 3-quinoxalin-2-ylprop-2-enoic acid’s interaction with COX-2, LDHA, and PI3K pathways are needed.
-
Synthetic Optimization: Improving yield and scalability via green chemistry approaches.
-
In Vivo Testing: Assessing pharmacokinetics and efficacy in animal models of cancer and infection.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume